(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester is an organic compound with the molecular formula C12H17O5P. It is a derivative of phosphonic acid and features a 4-methoxybenzoyl group attached to the phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with diethyl phosphite. The reaction typically occurs under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (4-methoxybenzoyl)-, diethyl ester may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as distillation and crystallization to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, (4-methoxybenzoyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules. These molecules may interact with enzymes, receptors, or other cellular components to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester can be compared with other similar compounds, such as:
Diethyl (4-methylbenzoyl)phosphonate: This compound features a methyl group instead of a methoxy group, leading to differences in reactivity and applications.
Diethyl (4-chlorobenzoyl)phosphonate:
The uniqueness of phosphonic acid, (4-methoxybenzoyl)-, diethyl ester lies in its specific functional groups, which confer unique reactivity and versatility in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
16703-95-0 |
---|---|
Molekularformel |
C12H17O5P |
Molekulargewicht |
272.23 g/mol |
IUPAC-Name |
diethoxyphosphoryl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)12(13)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
SDVRDVLYLCQGPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)C1=CC=C(C=C1)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.